1-(2-{2-[4-(benzyloxy)phenoxy]ethoxy}ethyl)-1H-1,2,4-triazole
Overview
Description
1-(2-{2-[4-(benzyloxy)phenoxy]ethoxy}ethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15829154 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal Complex Formation and Ligand Behavior
The research on triazole-based ligands, such as 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole, highlights their ability to form complexes with metals, demonstrating significant interest in coordination chemistry. These compounds exhibit dynamic behavior and can undergo protonation, affecting their metal-binding properties. Such characteristics are crucial for developing novel metal-organic frameworks (MOFs) and catalysts (Stucky et al., 2008).
Synthesis of Aryloxytriazolecarboxylates
Research into the synthesis of triazole derivatives, like the transformation of ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate to aryloxytriazolecarboxylates, has potential implications in the design of antiasthmatic agents. This demonstrates the versatility of triazole chemistry in synthesizing compounds with potential therapeutic applications (Buckle et al., 1981).
Antimicrobial and Biological Activity
The exploration of triazole derivatives in antimicrobial applications is notable. For instance, studies on 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives reveal their antimicrobial, anti-lipase, and antiurease activities. These findings are essential for developing new antimicrobial agents with broad-spectrum efficacy (Özil et al., 2015).
Catalytic Applications
Triazole compounds have been investigated for their catalytic properties, as seen in the study of half-sandwich Ruthenium(II) complexes. These complexes, derived from triazole-based ligands, exhibit potential in catalytic oxidation and transfer hydrogenation processes. Such research opens pathways to novel catalysts for industrial applications (Saleem et al., 2013).
Photophysical Properties and Applications
The study of triazole derivatives also extends to their photophysical properties, where compounds like N-2-Aryl-1,2,3-Triazoles are identified as blue-emitting fluorophores. Such materials are valuable for optoelectronic devices, highlighting the diverse applications of triazole derivatives beyond medicinal chemistry (Padalkar et al., 2015).
Safety and Hazards
Like all chemicals, this compound should be handled with care to avoid potential health hazards. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective clothing and working in a well-ventilated area .
Properties
IUPAC Name |
1-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-4-17(5-3-1)14-25-19-8-6-18(7-9-19)24-13-12-23-11-10-22-16-20-15-21-22/h1-9,15-16H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVALGLAFGAAIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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